molecular formula C26H38N2O4S4 B1246512 Lissoclibadin 3

Lissoclibadin 3

Cat. No. B1246512
M. Wt: 570.9 g/mol
InChI Key: DDNBLGHDDGIIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissoclibadin 3 is a member of the class of thianthrenes that is thianthrene substituted by methoxy groups at positions 3, 4, 8 and 9, methylsulfanyl groups at positions 2 and 7 and 2-(dimethylamino)ethyl groups at positions 1 and 6. Isolated from the ascidian Lissoclinum badium, it exhibits cytotoxicity against human cancer cells. It has a role as a marine metabolite, an animal metabolite and an antineoplastic agent. It is a member of thianthrenes, an aryl sulfide, a tertiary amino compound and an aromatic ether.

Scientific Research Applications

Anticancer Potential

Lissoclibadin 3 has shown significant promise in cancer research. Studies reveal that Lissoclibadins, including Lissoclibadin 3, extracted from the ascidian Lissoclinum cf. badium, demonstrate potent inhibitory activity against various human cancer cell lines, such as colon, breast, renal, and lung cancers. Specifically, Lissoclibadin 3, a dimeric compound connected by two sulfide bonds, exhibited notable cytotoxicity against these cell lines, indicating its potential as an anticancer agent (Oda et al., 2007).

Modulation of Immune Response

Another intriguing aspect of Lissoclibadin 3's application is in the modulation of immune response. It has been observed that certain Lissoclibadins, including Lissoclibadin 3, can influence the production of IL-8, a key cytokine in immune response, in promyelocytic leukemia cell lines. This suggests a potential role in immunomodulation and further insights into the immune system's interaction with certain chemical compounds (Oda et al., 2006).

Structural and Chemical Insights

Research has also focused on the structural and chemical characterization of Lissoclibadin 3, along with other Lissoclibadins. These studies provide crucial insights into the molecular composition and properties of these compounds, laying the groundwork for further exploration of their biological activities and potential therapeutic applications (Nakazawa et al., 2007).

properties

Product Name

Lissoclibadin 3

Molecular Formula

C26H38N2O4S4

Molecular Weight

570.9 g/mol

IUPAC Name

2-[6-[2-(dimethylamino)ethyl]-3,4,8,9-tetramethoxy-2,7-bis(methylsulfanyl)thianthren-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C26H38N2O4S4/c1-27(2)13-11-15-21(33-9)17(29-5)19(31-7)25-23(15)35-26-20(32-8)18(30-6)22(34-10)16(24(26)36-25)12-14-28(3)4/h11-14H2,1-10H3

InChI Key

DDNBLGHDDGIIFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C(=C(C(=C1SC)OC)OC)SC3=C(C(=C(C(=C3S2)OC)OC)SC)CCN(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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